molecular formula C16H26N8O B10998929 N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-3-methyl-2-(1H-tetraazol-1-yl)pentanamide

N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-3-methyl-2-(1H-tetraazol-1-yl)pentanamide

Cat. No.: B10998929
M. Wt: 346.43 g/mol
InChI Key: GYUAAIDGPKTZPN-FZMZJTMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazole and tetraazole rings through cyclization reactions, followed by the introduction of the cyclopentylethyl group and the pentanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may be automated to minimize human intervention and reduce the risk of contamination. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the compound.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

Medicine

In medicine, (2S,3S)-N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE is explored for its potential pharmacological properties. It may be evaluated for its efficacy in treating various diseases or conditions, such as cancer, infections, or neurological disorders.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (2S,3S)-N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The compound’s structure allows it to bind to these targets with high specificity and affinity, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE can be compared with other triazole and tetraazole-containing compounds, such as:
    • (2S,3S)-N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE
    • (2S,3S)-N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE

Uniqueness

The uniqueness of (2S,3S)-N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H26N8O

Molecular Weight

346.43 g/mol

IUPAC Name

(2S,3S)-N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-3-methyl-2-(tetrazol-1-yl)pentanamide

InChI

InChI=1S/C16H26N8O/c1-3-11(2)14(24-10-17-22-23-24)15(25)19-16-18-13(20-21-16)9-8-12-6-4-5-7-12/h10-12,14H,3-9H2,1-2H3,(H2,18,19,20,21,25)/t11-,14-/m0/s1

InChI Key

GYUAAIDGPKTZPN-FZMZJTMJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=NNC(=N1)CCC2CCCC2)N3C=NN=N3

Canonical SMILES

CCC(C)C(C(=O)NC1=NNC(=N1)CCC2CCCC2)N3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.